ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a chromene-based compound featuring a 4-bromophenyl substituent at position 3, a methyl group at position 2, and an ethoxy acetate moiety at position 7. Chromene derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-3-24-18(22)11-25-15-8-9-16-17(10-15)26-12(2)19(20(16)23)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINBSKLTPBOIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-bromophenyl group is coupled with the chromen-4-one core in the presence of a palladium catalyst.
Attachment of the ethyl acetate moiety: This can be done through esterification reactions, where the chromen-4-one derivative is reacted with ethyl bromoacetate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-4-one core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes or receptors, modulating their activity. The 4-bromophenyl group may enhance binding affinity through hydrophobic interactions, while the ethyl acetate moiety can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Substituent Diversity : The target compound’s 4-bromophenyl group contrasts with the trifluoromethyl (electron-withdrawing) and dimethoxyphenyl (electron-donating) groups in other derivatives .
- Molecular Weight : The steroidal derivative in has a significantly higher molecular weight (739.01) due to the cholestane backbone, which may enhance lipophilicity and membrane permeability .
Crystallographic and Computational Studies
- Structural Analysis : Programs like SHELXL and OLEX2 () are critical for determining chromene crystal structures. For example, bond angles and torsion angles in ’s chromene derivative (C7—C8—H8: 120.2°) highlight planarity of the chromene core .
- Molecular Docking : ’s chromene congeners underwent docking studies, suggesting methodologies applicable to the target compound for predicting bioactivity .
Biological Activity
Ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic organic compound belonging to the class of chromenone derivatives. This compound has gained attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
Key Features:
- Bromophenyl Group : This group is known for enhancing biological activity due to its electron-withdrawing properties.
- Chromene Backbone : The chromene structure contributes to the compound's ability to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Studies:
-
In Vitro Studies :
- A study conducted on breast cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
- IC50 values for cell viability assays ranged from 5 to 15 µM, indicating potent activity against various cancer types.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against a range of pathogens.
Findings:
- Bacterial Inhibition : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 50 |
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Mechanism:
The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Research indicates that this compound interacts with several molecular targets, including:
- Kinases : Inhibition of specific kinases involved in cancer cell signaling.
- Enzymes : Modulation of cyclooxygenase (COX) enzymes contributing to inflammation.
In Silico Studies
Molecular docking studies have suggested a strong binding affinity of this compound towards key targets such as protein kinases and COX enzymes, further supporting its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
